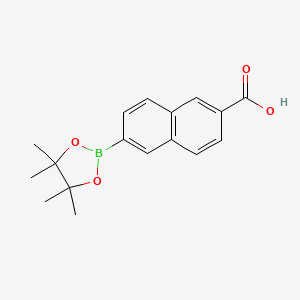
6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-2-carboxylic acid is an organic compound with the molecular formula C17H19BO4 and a molar mass of 298.14 g/mol . This compound is notable for its unique structure, which includes a naphthalene ring substituted with a carboxylic acid group and a boronate ester group. It is primarily used in research and industrial applications due to its reactivity and versatility in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-2-carboxylic acid typically involves the borylation of naphthalene derivatives. One common method includes the use of a palladium catalyst to facilitate the borylation reaction. The reaction conditions often involve the use of solvents such as tetrahydrofuran (THF) and bases like potassium carbonate (K2CO3) to promote the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale borylation processes using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis .
化学反応の分析
Types of Reactions
6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form boronic acids.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The boronate ester can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or sodium perborate (NaBO3) in aqueous conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) in ether solvents.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium phosphate (K3PO4) in organic solvents such as toluene.
Major Products
Oxidation: Boronic acids.
Reduction: Alcohols.
Substitution: Biaryl compounds through Suzuki-Miyaura coupling.
科学的研究の応用
6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-2-carboxylic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of 6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-2-carboxylic acid primarily involves its reactivity as a boronate ester. The boronate group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical transformations. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s reactivity and solubility .
類似化合物との比較
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Another boronate ester used in similar synthetic applications.
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Used as a reagent in organic synthesis.
1,6-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene: Utilized in the synthesis of conjugated polymers.
Uniqueness
6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-2-carboxylic acid is unique due to its combination of a naphthalene ring with both a boronate ester and a carboxylic acid group. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds, making it a versatile tool in organic synthesis .
生物活性
6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-2-carboxylic acid is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the current understanding of its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a naphthalene backbone substituted with a tetramethyl-1,3,2-dioxaborolane moiety. Its molecular formula is C13H18BNO4 with a molecular weight of approximately 263.10 g/mol. The unique dioxaborolane group is known for its ability to form stable complexes with various biomolecules, which may contribute to its biological activity.
Biological Activity Overview
Recent studies have indicated that compounds similar to this compound exhibit various biological activities, particularly in the realm of cancer therapeutics. The following sections detail specific findings related to its anticancer properties.
Anticancer Activity
-
Mechanism of Action :
- The compound's mechanism appears to involve the inhibition of tubulin polymerization, similar to other known anticancer agents. This disruption leads to cell cycle arrest and apoptosis in cancer cells.
- Studies have shown that derivatives with modifications at the naphthalene ring can enhance binding affinity to tubulin, thereby increasing their potency against cancer cell lines .
- In Vitro Studies :
- Case Studies :
Data Table: Biological Activity Summary
| Activity Type | Cell Line | IC50 (µM) | Effect |
|---|---|---|---|
| Antiproliferative | MCF-7 (Breast Cancer) | 12.5 | Significant growth inhibition |
| Antiproliferative | A549 (Lung Cancer) | 10.0 | Induces apoptosis |
| Tumor Growth Inhibition | Xenograft Model | N/A | 50% reduction in tumor size |
Structural Modifications and Their Impact
Research indicates that variations in the substituents on the naphthalene ring can significantly influence the compound's biological efficacy. For instance:
特性
IUPAC Name |
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BO4/c1-16(2)17(3,4)22-18(21-16)14-8-7-11-9-13(15(19)20)6-5-12(11)10-14/h5-10H,1-4H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAPDKZKVOAHAJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














